

structural composition of Pentapeptide-18

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Compound of Interest

Compound Name: Pentapeptide-18

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An In-depth Technical Guide to the Structural Composition of **Pentapeptide-18**

Introduction to Pentapeptide-18

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic biomimetic peptide engineered for its applications in cosmetic and dermatological formulations.[1][2] It is classified as a neuropeptide and is structurally designed to mimic the body's natural enkephalins, which are endogenous opioids involved in regulating neurotransmission.[3][4] Its primary function is to reduce the appearance of expression wrinkles by modulating muscle contraction.[1][5] This is achieved by attenuating the release of acetylcholine at the neuromuscular junction, leading to a state of muscle relaxation.[1][2][6] The peptide's design, specifically the inclusion of a D-alanine residue, enhances its stability.[4]

Core Structural Composition

The fundamental structure of **Pentapeptide-18** is a chain of five amino acids. The specific sequence has been identified as L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine.[3][7] This can be represented in a shortened format as Tyr-D-Ala-Gly-Phe-Leu.[8][9] This precise arrangement of amino acids is critical to its biological activity, allowing it to interact with specific neuronal receptors.[6]

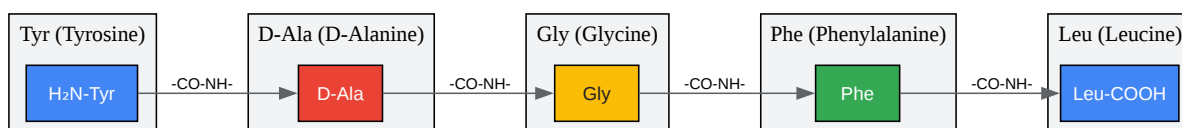
Quantitative Structural Data

The key quantitative metrics that define the chemical identity of **Pentapeptide-18** are summarized in the table below.

Property	Value	Citations
Amino Acid Sequence	Tyr-D-Ala-Gly-Phe-Leu	[3][7][8][9]
Molecular Formula	C ₂₉ H ₃₉ N ₅ O ₇	[5][7][8][10]
Molecular Weight	569.65 g/mol	[5][10]
CAS Number	64963-01-5	[7][8][9]
IUPAC Name	(2S)-2-[[[(2S)-2-[[2-[[[(2R)-2-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid	[7]

Chemical Structure Visualization

The linear sequence and connectivity of the amino acids in **Pentapeptide-18** are depicted in the following diagram.



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Caption: Linear sequence of **Pentapeptide-18** (Tyr-D-Ala-Gly-Phe-Leu).

Experimental Protocols for Structural Elucidation

The structural composition of synthetic peptides like **Pentapeptide-18** is confirmed through a combination of synthesis protocols and advanced analytical techniques.

Synthesis Protocol

Pentapeptide-18 is typically produced using Solid-Phase Peptide Synthesis (SPPS).[11] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The process includes repeated cycles of deprotection, coupling of the next amino acid, and washing, which allows for the precise control of the amino acid sequence.[11]

Structural Verification Protocols

1. Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for verifying the molecular weight and sequence of peptides.[12][13]

- Methodology:
 - Sample Ionization: The purified peptide sample is ionized using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13] ESI is particularly common for samples analyzed via liquid chromatography.[13]
 - Mass Analysis: The mass-to-charge (m/z) ratio of the intact peptide is measured to confirm its overall molecular weight.[14]
 - Tandem MS (MS/MS) for Sequencing: To confirm the amino acid sequence, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID).[14][15]
 - Fragment Analysis: The masses of the resulting fragment ions (e.g., b- and y-ions) are measured. The mass differences between consecutive fragments in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be reconstructed (de novo sequencing) or confirmed against a known sequence.[14][15]

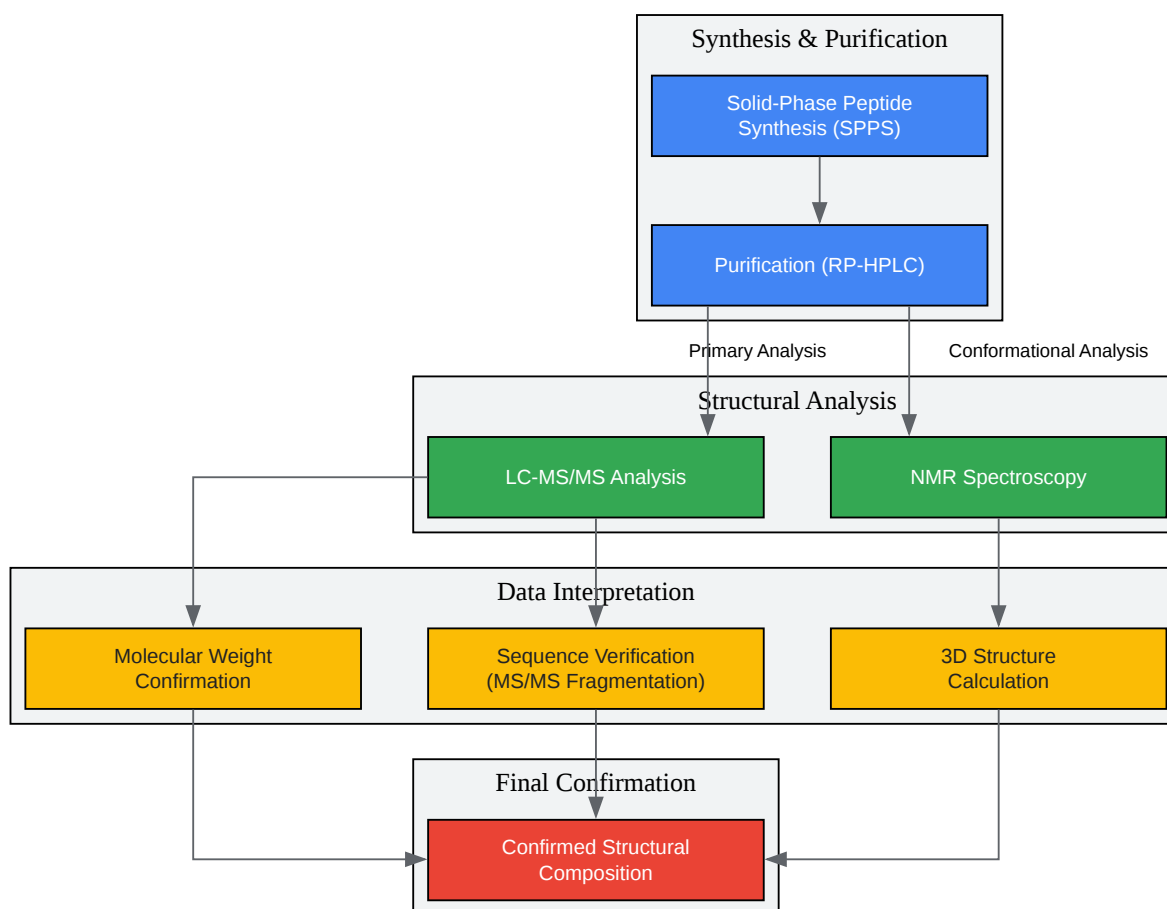
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[16][17]

- Methodology:

- **Sample Preparation:** The peptide is dissolved in a suitable solvent, often containing deuterium (e.g., D₂O), at a specific concentration and pH.[\[18\]](#)
- **Data Acquisition:** A series of 1D and 2D NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.[\[18\]](#)
- **Resonance Assignment:** The signals in the NMR spectra are assigned to specific protons within the peptide's structure.
- **Structural Restraints:** NOESY experiments identify protons that are close in space (typically <5 Å), providing distance restraints. Coupling constants from COSY spectra can provide information about bond angles.[\[18\]](#)
- **Structure Calculation:** The collected restraints are used in computational software to calculate an ensemble of 3D structures that are consistent with the experimental data.[\[16\]](#)

Experimental Workflow Visualization

The general workflow for the structural characterization of a synthetic peptide is outlined below.



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Caption: Workflow for synthesis and structural analysis of peptides.

Signaling Pathway and Mechanism of Action

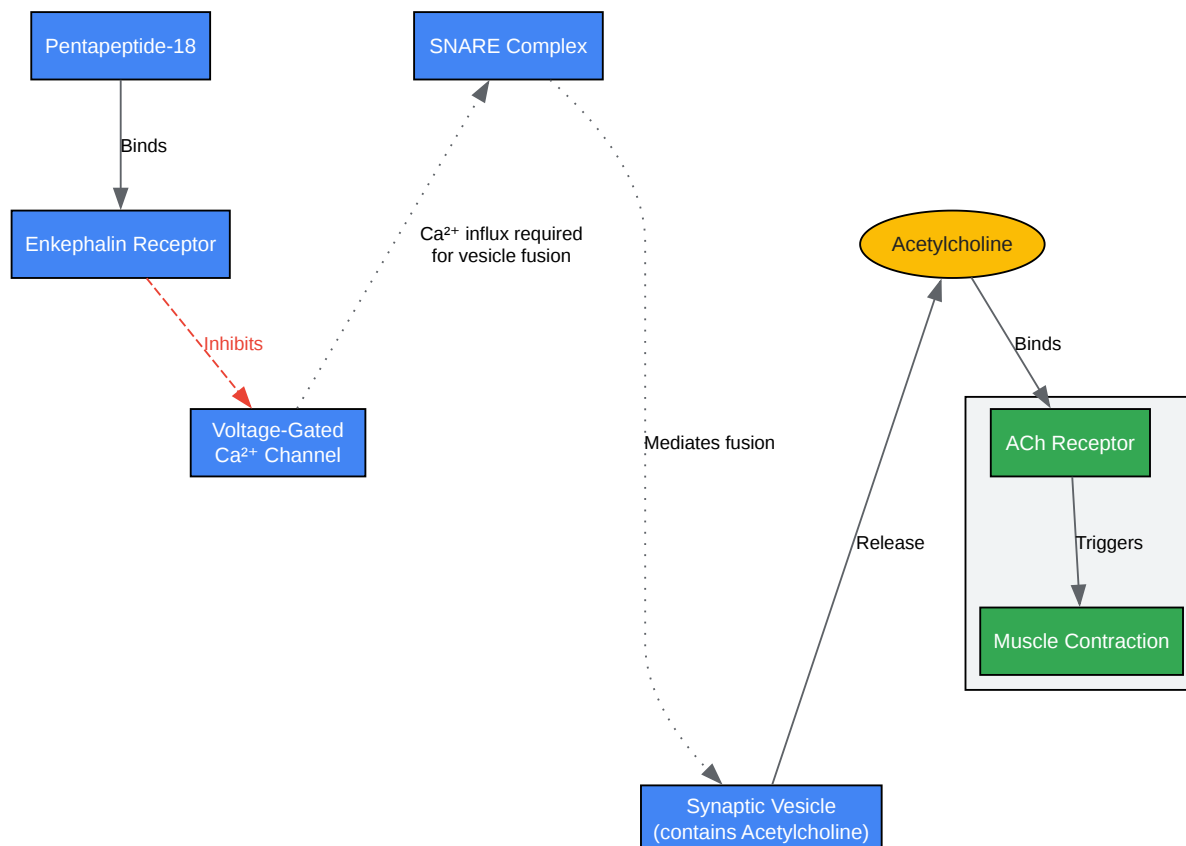
Pentapeptide-18 functions as a modulator of neurotransmitter release at the neuromuscular junction.[1] Its mechanism is inspired by enkephalins, which act as inhibitory signals in the

nervous system.[3][19]

- **Receptor Binding:** **Pentapeptide-18** binds to presynaptic enkephalin receptors on the surface of nerve cells.[1][2]
- **Modulation of Ion Channels:** This binding event initiates a signaling cascade that modulates calcium (Ca^{2+}) channels, reducing the influx of calcium ions into the neuron when a nerve impulse arrives.[3][4]
- **Inhibition of SNARE Complex:** The release of the neurotransmitter acetylcholine is a calcium-dependent process that requires the formation of the SNARE protein complex to mediate vesicle fusion with the presynaptic membrane. By limiting Ca^{2+} availability, **Pentapeptide-18** indirectly destabilizes the SNARE complex.
- **Reduced Acetylcholine Release:** With reduced vesicle fusion, less acetylcholine is released into the synaptic cleft.[1][6]
- **Muscle Relaxation:** Acetylcholine is the primary neurotransmitter that binds to receptors on the muscle cell membrane, triggering contraction. By decreasing its release, **Pentapeptide-18** reduces the intensity and frequency of muscle contractions, leading to a relaxed state and a reduction in the appearance of expression lines.[1][6]

Signaling Pathway Visualization

The mechanism by which **Pentapeptide-18** inhibits muscle contraction is illustrated in the following diagram.



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Caption: **Pentapeptide-18** mechanism of inhibiting muscle contraction.

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